molecular formula C10H7ClIN3O B213539 4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide

4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide

カタログ番号 B213539
分子量: 347.54 g/mol
InChIキー: AIFANFXKMPETEE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide, also known as CPI-613, is a novel anticancer drug that has gained significant attention in recent years. It is a small molecule that targets the mitochondrial tricarboxylic acid cycle and disrupts the energy production process of cancer cells. CPI-613 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

作用機序

4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide targets the mitochondrial tricarboxylic acid cycle, also known as the Krebs cycle, which is responsible for generating energy in cells. Cancer cells have a high demand for energy due to their rapid growth and proliferation, and they rely heavily on the Krebs cycle for energy production. 4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide disrupts the Krebs cycle by inhibiting two enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are essential for the energy production process. This leads to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects:
4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects on cancer cells. It induces a metabolic shift from aerobic glycolysis to oxidative phosphorylation, which leads to a decrease in lactate production and an increase in oxygen consumption. 4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide also increases reactive oxygen species (ROS) production, which can lead to DNA damage and apoptosis in cancer cells. Additionally, 4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the expression of several oncogenes and activate tumor suppressor genes, leading to a decrease in tumor growth and metastasis.

実験室実験の利点と制限

One of the main advantages of 4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide is its specificity for cancer cells, which minimizes toxicity in normal cells. This makes it a promising candidate for cancer treatment, as it has the potential to be less toxic than traditional chemotherapy agents. However, one limitation of 4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, 4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide has a short half-life in the body, which may limit its effectiveness in some cases.

将来の方向性

There are several future directions for research on 4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of 4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide. Another area of focus is the evaluation of 4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide in combination with other anticancer agents, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosing and administration schedule for 4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide in clinical settings. Finally, more research is needed to understand the mechanisms of resistance to 4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide and to develop strategies to overcome resistance.

合成法

The synthesis of 4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide involves several steps, including the reaction of 4-iodoaniline with ethyl acetoacetate to form 4-iodo-N-ethyl-2-oxobutanamide, which is then reacted with hydrazine hydrate to form 4-iodo-N-ethylpyrazole-3-carboxamide. The final step involves the chlorination of 4-iodo-N-ethylpyrazole-3-carboxamide with thionyl chloride to form 4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide.

科学的研究の応用

4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, pancreatic cancer, and solid tumors. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. 4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.

特性

製品名

4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide

分子式

C10H7ClIN3O

分子量

347.54 g/mol

IUPAC名

4-chloro-N-(4-iodophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C10H7ClIN3O/c11-8-5-13-15-9(8)10(16)14-7-3-1-6(12)2-4-7/h1-5H,(H,13,15)(H,14,16)

InChIキー

AIFANFXKMPETEE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=NN2)Cl)I

正規SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=NN2)Cl)I

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。